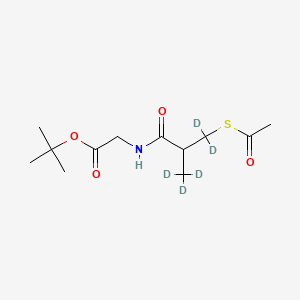

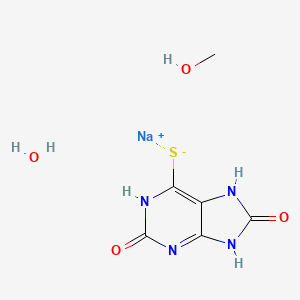

![molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0](/img/structure/B562903.png)

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

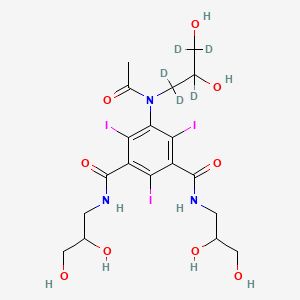

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . It is an antipsychotic medication primarily used to treat mental disorders such as schizophrenia and bipolar disorder .

Molecular Structure Analysis

The molecular formula of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is C17 2H8 H9 N3 S, and its molecular weight is 303.45 . The IUPAC name is 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine .Physical And Chemical Properties Analysis

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . Its molecular weight is 303.45 .Scientific Research Applications

Overview of Quetiapine in Scientific Research

Quetiapine, an atypical antipsychotic with diverse receptor activity, has been extensively studied for its therapeutic applications beyond its primary use in psychiatric disorders. Its scientific research applications have explored its efficacy and safety across a range of conditions, highlighting its potential for broader clinical use.

Quetiapine's Role in Alcoholism Treatment

Research has identified quetiapine as a promising pharmacotherapy for alcoholism, attributed to its effects on mood, anxiety, and sleep. These properties may help alleviate withdrawal symptoms and psychiatric comorbidities often associated with alcohol use disorders, suggesting its utility in treatment development for alcoholism (Ray, Heydari, & Zorick, 2010).

Efficacy in Bipolar Disorder Management

Quetiapine has shown effectiveness in managing bipolar depression, operating through mechanisms that might include serotonin 5-HT2A receptor antagonism and dopaminergic activity modulation. Its use has been associated with improved depressive symptoms and overall illness severity in bipolar disorder patients, offering a valuable treatment option (Sanford & Keating, 2012).

Application in Schizophrenia Treatment

In the treatment of schizophrenia, quetiapine demonstrates efficacy in improving both positive and negative symptoms. Its favorable side effect profile, especially the low incidence of extrapyramidal symptoms, positions it as an effective treatment option, supporting its use in both acute and long-term care (Gunasekara & Spencer, 1998).

Utility in Parkinson's Disease Psychosis

Quetiapine has been effectively utilized in treating psychosis in Parkinson's disease patients. It offers a therapeutic advantage by not exacerbating motor symptoms, a critical consideration in this patient population, marking its significance in managing psychosis without compromising motor function (Matheson & Lamb, 2000).

Insights into Dosing and Switching Strategies

Clinical data on quetiapine underline the importance of tailored dosing and switching strategies to optimize therapeutic outcomes in patients transitioning from other antipsychotics. This approach helps in individualizing treatment to achieve the best balance of efficacy and tolerability (Cutler, Goldstein, & Tumas, 2002).

Mechanism of Action

Target of Action

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a metabolite of Quetiapine . Quetiapine is known to inhibit the binding of specific neurotransmitters to their receptors in the brain . .

Mode of Action

The mode of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is believed to result in increased levels of neurotransmitters, including serotonin and dopamine . This is achieved through the inhibition of the binding of these neurotransmitters to their receptors in the brain .

properties

IUPAC Name |

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

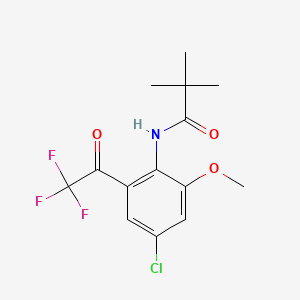

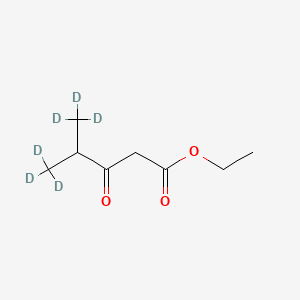

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)